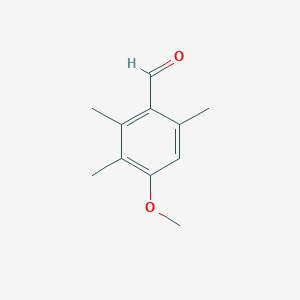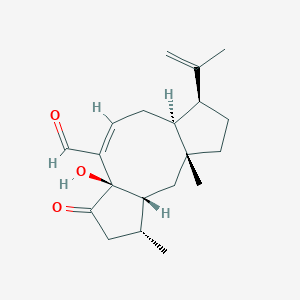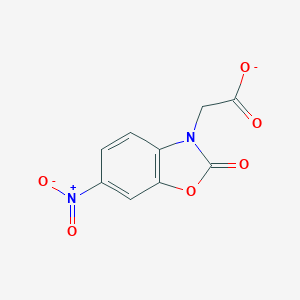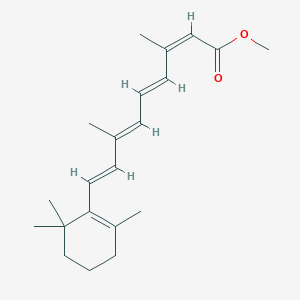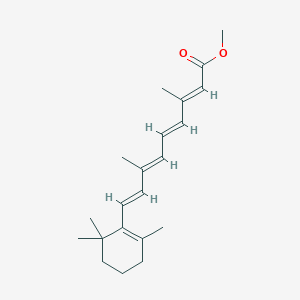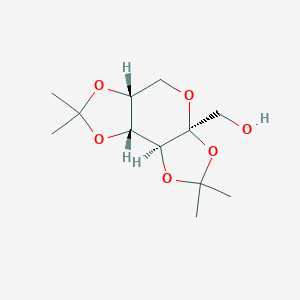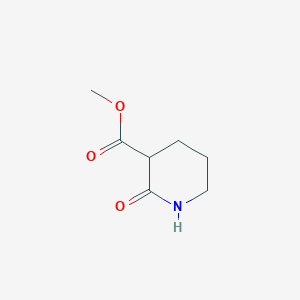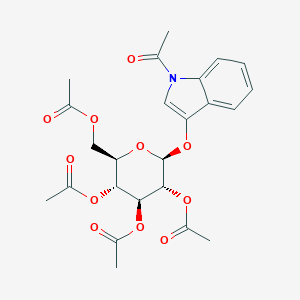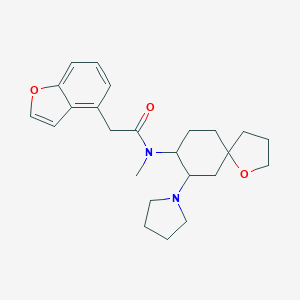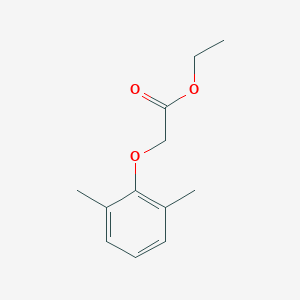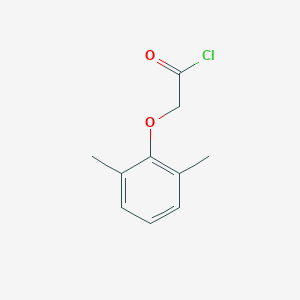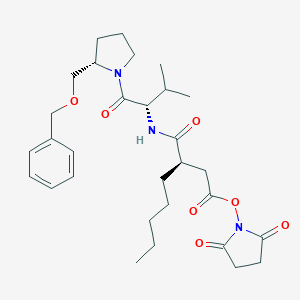
3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid N-Hydroxysuccinimidyl Ester
Overview
Description
Synthesis Analysis
The synthesis of complex molecules related to "3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid N-Hydroxysuccinimidyl Ester" involves multi-step organic reactions. For instance, the preparation of similar compounds like 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo-[2.2.2]octane showcases the complexity and intricacy of such processes (Rose et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds like these is often elucidated using techniques such as NMR and mass spectroscopy. These methods provide insights into the configuration and conformation of the molecules. For example, studies on the synthesis of isomers of 1,2-diaryl-3-methyl-4,5-dioxo-3-pyrrolidinecarboxylic acid esters reveal detailed structural information through spectroscopic methods (Titus et al., 1990).
Chemical Reactions and Properties
The reactivity of such compounds is a key area of study. The interactions with different chemical reagents and the resulting transformations provide valuable information. For example, the reactions of N-hydroxysuccinimide esters of N-alkoxycarbonyl-α-amino acids with active methylene compounds are notable for understanding the reactivity of these types of compounds (Detsi et al., 1996).
Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine rings, being saturated five-membered heterocycles containing nitrogen, are utilized extensively in medicinal chemistry. They offer a versatile scaffold for designing biologically active compounds. The interest in pyrrolidine is due to its ability to efficiently explore pharmacophore space due to sp³-hybridization, contribution to the stereochemistry of molecules, and increased three-dimensional coverage. This review highlights bioactive molecules featuring the pyrrolidine ring, including pyrrolizines, pyrrolidine-2-one, and others, showcasing their significance in therapeutic applications, particularly in inflammation and cancer (Li Petri et al., 2021).
Ester Compounds and Their Environmental Impact
Esters, as a broad class of compounds, find applications across various domains including but not limited to plasticizers, solvents, and intermediates in the synthesis of fine chemicals. Their environmental fate is a topic of extensive study, with research focusing on their biodegradation, bioaccumulation, and toxicity. One comprehensive review addressed the environmental fate of phthalate esters, highlighting their widespread usage and the consequent ecological concerns. This review synthesized data on physicochemical properties, partitioning behavior, transformations, and accumulation processes, providing a foundation for understanding the environmental impact of ester compounds (Staples et al., 1997).
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (3R)-3-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43N3O7/c1-4-5-7-13-23(18-27(36)40-33-25(34)15-16-26(33)35)29(37)31-28(21(2)3)30(38)32-17-10-14-24(32)20-39-19-22-11-8-6-9-12-22/h6,8-9,11-12,21,23-24,28H,4-5,7,10,13-20H2,1-3H3,(H,31,37)/t23-,24+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSTZZKUEIBQIC-NYULUDCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)ON1C(=O)CCC1=O)C(=O)NC(C(C)C)C(=O)N2CCCC2COCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](CC(=O)ON1C(=O)CCC1=O)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2COCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466009 | |
| Record name | 3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid N-Hydroxysuccinimidyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid N-Hydroxysuccinimidyl Ester | |
CAS RN |
460754-32-9 | |
| Record name | 3-(R)-[1-(2-(S)-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-(S)-methyl-propylcarbamoyl)-octanoic Acid N-Hydroxysuccinimidyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



